molecular formula C10H16N4S B8558481 N-Methyl-N'-(2-{[(pyridin-4-yl)methyl]amino}ethyl)thiourea CAS No. 59065-43-9

N-Methyl-N'-(2-{[(pyridin-4-yl)methyl]amino}ethyl)thiourea

Cat. No. B8558481
Key on ui cas rn: 59065-43-9
M. Wt: 224.33 g/mol
InChI Key: RTAHQNIIEIBZIN-UHFFFAOYSA-N
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Patent
US04018928

Procedure details

Methylisothiocyanate (1.46 g.) was added slowly to a solution of N-(4-picolyl)ethylenediamine (3.3 g.) in ethanol (25 ml.) The mixture was heated under reflux for 0.5 hours concentrated and extracted with isopropyl acetate to remove N-4-picolyl-N,N'-dimethylethane-1,2-bis thiourea (m.p. 173°-4°). The mother liquors were concentrated and the residue purified by column chromatography to afford the title compound.
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]=[C:3]=[S:4].[N:5]1[CH:10]=[CH:9][C:8]([CH2:11][NH:12][CH2:13][CH2:14][NH2:15])=[CH:7][CH:6]=1>C(O)C>[CH3:1][NH:2][C:3]([NH:15][CH2:14][CH2:13][NH:12][CH2:11][C:8]1[CH:7]=[CH:6][N:5]=[CH:10][CH:9]=1)=[S:4]

Inputs

Step One
Name
Quantity
1.46 g
Type
reactant
Smiles
CN=C=S
Name
Quantity
3.3 g
Type
reactant
Smiles
N1=CC=C(C=C1)CNCCN
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 0.5 hours
Duration
0.5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with isopropyl acetate
CUSTOM
Type
CUSTOM
Details
to remove N-4-picolyl-N,N'-dimethylethane-1,2-bis thiourea (m.p. 173°-4°)
CONCENTRATION
Type
CONCENTRATION
Details
The mother liquors were concentrated
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
CNC(=S)NCCNCC1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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